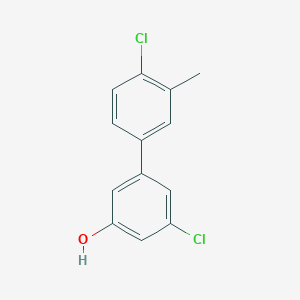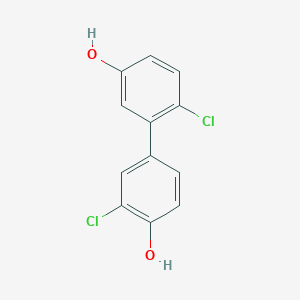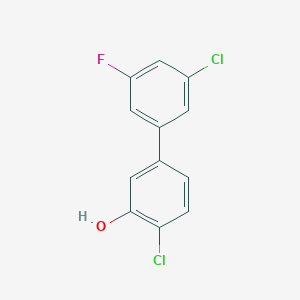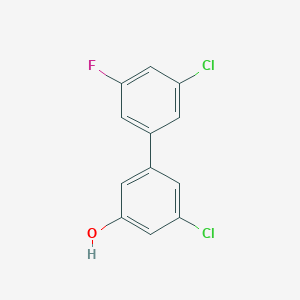
2-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% (also known as 2CMPP) is a synthetic organic compound belonging to the phenolic family. It is a white powder with a molecular weight of 256.6 g/mol, and a melting point of 69-73°C. It is soluble in acetone and ethanol, and insoluble in water. 2CMPP is widely used in various scientific research applications, such as enzyme inhibition and enzyme catalysis, as well as in biochemical and physiological studies.
作用機序
2CMPP acts as an inhibitor of cyclooxygenase and lipoxygenase, as well as an enzyme catalyst for various reactions. It inhibits COX by binding to the active site of the enzyme, thus preventing the formation of prostaglandins and other inflammatory mediators. It inhibits LOX by binding to the active site of the enzyme, thus preventing the formation of leukotrienes. As an enzyme catalyst, 2CMPP facilitates the conversion of various substrates into desired products.
Biochemical and Physiological Effects
2CMPP has been extensively studied for its biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators, as well as leukotrienes. In addition, it has been shown to reduce inflammation and pain, as well as to improve the healing of wounds. It has also been shown to possess anti-bacterial, anti-viral, and anti-fungal properties.
実験室実験の利点と制限
2CMPP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain and store. In addition, it is soluble in acetone and ethanol, which makes it easy to dissolve and use in experiments. However, it is insoluble in water, which can be a limitation in some experiments.
将来の方向性
There are a variety of potential future directions for research into 2CMPP. These include further investigation into its anti-inflammatory, anti-bacterial, anti-viral, and anti-fungal properties. Additionally, further research could be conducted into its potential applications in the treatment of various diseases and conditions. Other potential future directions include research into its potential use as a substrate for the synthesis of various compounds, as well as research into its potential use as a catalyst for various reactions. Finally, further research could be conducted into its potential use as a drug delivery system.
合成法
2CMPP can be synthesized from 4-chloro-3-methylphenol (3CMP) and sodium hypochlorite. The reaction of 3CMP with sodium hypochlorite in an aqueous solution yields 2CMPP as the main product. The reaction is conducted at a temperature of 60°C and a reaction time of 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
科学的研究の応用
2CMPP has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. It has also been used as an inhibitor of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes. 2CMPP has also been used as an enzyme catalyst for the synthesis of a variety of compounds, including 3-chloro-4-hydroxybenzaldehyde, 4-chloro-3-methylphenol, and 2-chloro-5-(4-chloro-3-methylphenyl)phenol.
特性
IUPAC Name |
2-chloro-5-(4-chloro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-9(2-4-11(8)14)10-3-5-12(15)13(16)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQNTIQSPQTNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686010 |
Source


|
| Record name | 4,4'-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chloro-3-methylphenyl)phenol | |
CAS RN |
1261955-82-1 |
Source


|
| Record name | 4,4'-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














